

In-depth Technical Guide to the Chemical Properties of Fenofibrate-13C6

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Compound of Interest

Compound Name: Fenofibrate-13C6

Cat. No.: B15557610

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Fenofibrate-13C6**, an isotopically labeled form of the lipid-lowering agent fenofibrate. This document is intended for researchers, scientists, and drug development professionals who utilize **Fenofibrate-13C6** as an internal standard or tracer in pharmacokinetic and metabolic studies. The guide details its fundamental chemical and physical characteristics, provides insights into its metabolic pathways, and outlines relevant experimental methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key biological and experimental processes are visualized through detailed diagrams generated using the DOT language.

Introduction

Fenofibrate is a widely prescribed fibric acid derivative used in the treatment of hyperlipidemia. It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor α (PPAR α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPAR α leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles.

Fenofibrate-13C6 is a stable isotope-labeled version of fenofibrate, where six carbon atoms in the benzene ring of the chlorobenzoyl group are replaced with carbon-13 isotopes. This isotopic labeling renders the molecule distinguishable by mass spectrometry from its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its primary application is as an internal standard for the accurate quantification of fenofibrate and its metabolites in biological matrices.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Fenofibrate-13C6** are crucial for its proper handling, storage, and application in experimental settings. While specific experimental data for the 13C6-labeled variant is not extensively published, the properties are expected to be nearly identical to those of unlabeled fenofibrate. The following tables summarize the key properties of both Fenofibrate and **Fenofibrate-13C6**.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	propan-2-yl 2-(4-(4-chlorobenzoyl-1,2,3,4,5,6-13C6)phenoxy)-2-methylpropanoate	-
CAS Number	1261395-55-4	[1][2]
Molecular Formula	C1413C6H21ClO4	-
Molecular Weight	366.88 g/mol (calculated)	-
Canonical SMILES	<chem>CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl</chem>	[3]
InChI Key	YMTINGFKWWXKFG-UHFFFAOYSA-N	[3]

Table 2: Physical Properties of Fenofibrate (as a proxy for **Fenofibrate-13C6**)

Property	Value	Source
Appearance	White to off-white crystalline powder	[2]
Melting Point	79-82 °C	
Solubility	- Practically insoluble in water- Very soluble in methylene chloride- Slightly soluble in alcohol	
Storage	Store in a cool and dry place	

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **Fenofibrate-13C6**. While specific spectra for the 13C6-labeled compound are not readily available in public databases, the expected spectra can be inferred from the data for unlabeled fenofibrate, with key differences anticipated in the mass spectrum and 13C NMR spectrum.

3.1. Mass Spectrometry

The key feature of **Fenofibrate-13C6** is its distinct mass spectrum. The molecular ion peak will be shifted by +6 m/z units compared to unlabeled fenofibrate due to the six 13C atoms. This mass shift is the basis for its use as an internal standard. The fragmentation pattern is expected to be similar to that of fenofibrate.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **Fenofibrate-13C6** is expected to be very similar to that of unlabeled fenofibrate. The 13C NMR spectrum, however, will show distinct signals for the six 13C-labeled carbons in the chlorobenzoyl ring, which will exhibit characteristic 13C-13C coupling if adjacent labeled carbons are present.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of **Fenofibrate-13C6** is predicted to be nearly identical to that of unlabeled fenofibrate, as the isotopic labeling of carbon atoms does not significantly alter the vibrational frequencies of the functional groups. The characteristic peaks for fenofibrate include those for the ester carbonyl, ketone carbonyl, and C-O stretching vibrations.

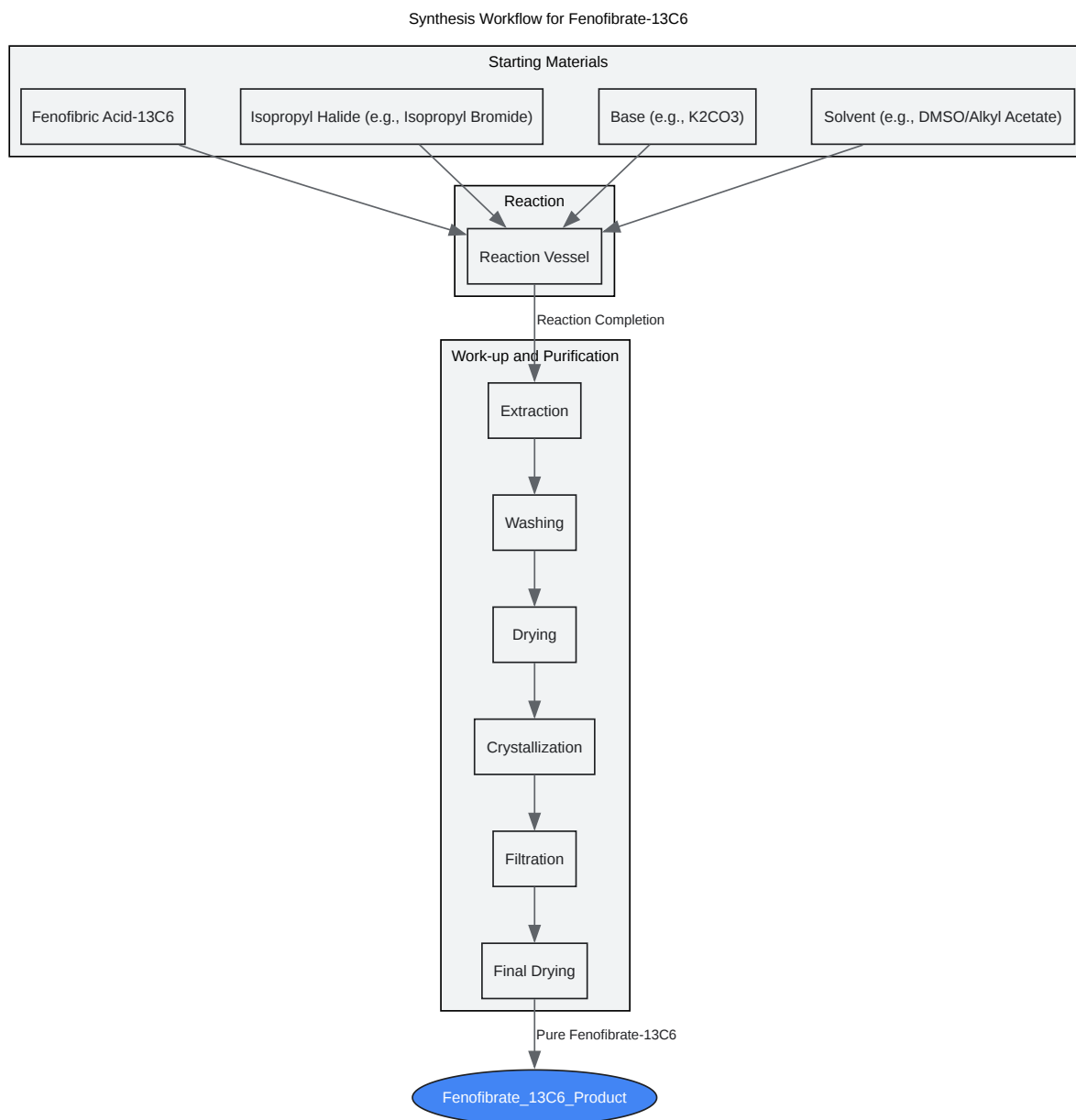
Experimental Protocols

Detailed experimental protocols are critical for the successful application of **Fenofibrate-13C6** in research. The following sections provide generalized methodologies for synthesis, purification, and quantitative analysis.

4.1. Synthesis of **Fenofibrate-13C6**

A common synthetic route for unlabeled fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide. A plausible synthetic scheme for **Fenofibrate-13C6** would adapt this method using a 13C6-labeled precursor.

Experimental Workflow for Synthesis



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Caption: A generalized workflow for the synthesis of **Fenofibrate-13C6**.

4.2. Purification

Purification of the synthesized **Fenofibrate-13C6** is crucial to remove unreacted starting materials and byproducts. A common method for purifying fenofibrate is recrystallization.

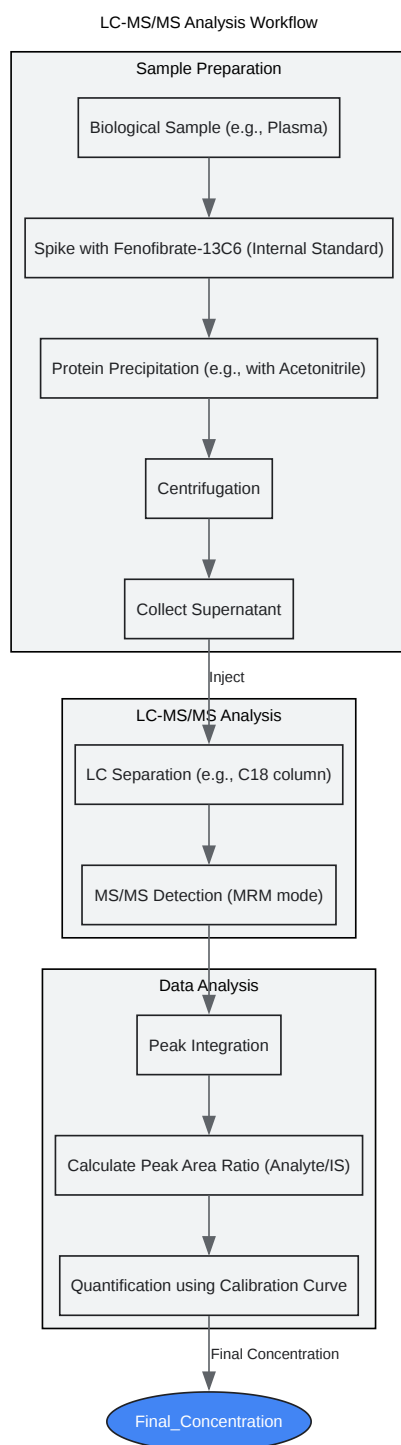
Protocol for Recrystallization:

- Dissolve the crude **Fenofibrate-13C6** in a minimal amount of a suitable hot solvent (e.g., isopropanol or acetone/isopropanol mixture).
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

4.3. Quantitative Analysis by LC-MS/MS

Fenofibrate-13C6 is primarily used as an internal standard for the quantification of fenofibrate in biological samples. The following is a general protocol for an LC-MS/MS method.

Experimental Workflow for LC-MS/MS Analysis



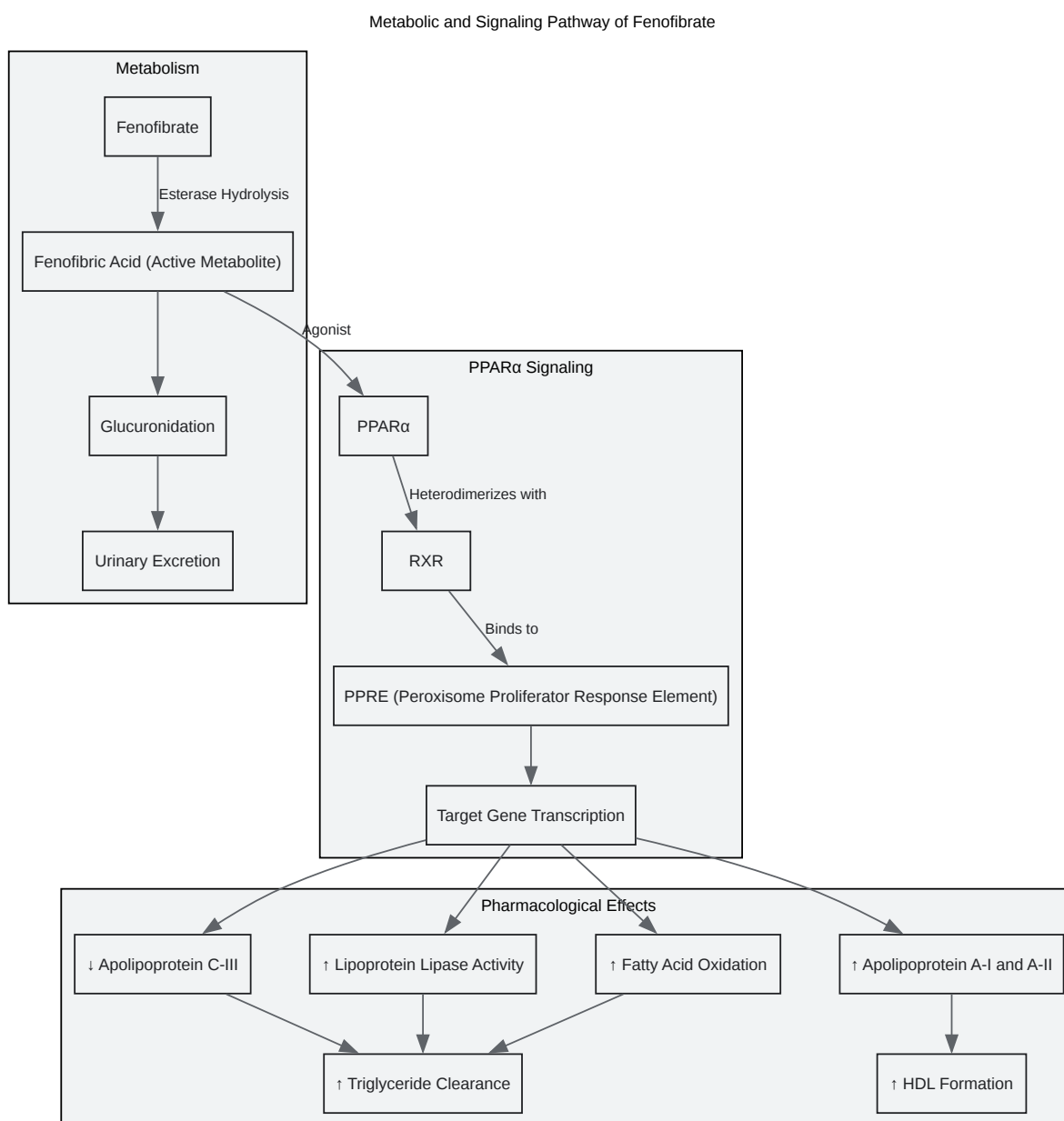
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Caption: A standard workflow for the quantitative analysis of fenofibrate using **Fenofibrate-13C6** as an internal standard.

Metabolic Pathway of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid. Fenofibric acid is the primary circulating form and is responsible for the pharmacological effects of the drug. It is further metabolized, primarily through glucuronidation, and excreted in the urine.

Signaling Pathway of Fenofibrate Action



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Caption: The metabolic conversion of fenofibrate and its subsequent activation of the PPAR α signaling pathway.

Conclusion

Fenofibrate-13C6 is an essential tool for the accurate and reliable quantification of fenofibrate in biological matrices. Its chemical and physical properties are nearly identical to its unlabeled counterpart, with the critical difference being its increased mass due to isotopic labeling. This guide provides a foundational understanding of the chemical properties, metabolic fate, and analytical applications of **Fenofibrate-13C6**, serving as a valuable resource for researchers in the fields of pharmacology and drug development. The provided diagrams and tables offer a clear and concise summary of key information to facilitate experimental design and data interpretation.

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